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The inducible Human Artificial Chromosome (iHAC) vector system represents a significant

advancement in gene delivery technology, offering a stable, non-integrating platform for the

expression of large or multiple transgenes. This guide provides a comprehensive technical

overview of the iHAC system, tailored for researchers, scientists, and drug development

professionals.

Core Concepts of the iHAC Vector System
The iHAC vector is a megabase-sized, autonomously replicating chromosome that functions as

an independent chromosome within the host cell. This episomal nature is a key advantage over

viral and other integrating vectors, as it avoids the risks of insertional mutagenesis and

epigenetic silencing that can result from integration into the host genome. The iHAC is

designed to carry large genetic payloads, making it an ideal vehicle for complex multi-gene

pathways or large therapeutic genes.

Key Features and Advantages:
Episomal Maintenance: The iHAC vector segregates independently during cell division,

ensuring stable long-term expression without disrupting the host genome.

Large Cargo Capacity: The vector can accommodate megabase-sized DNA fragments,

allowing for the delivery of entire genomic loci with their native regulatory elements.
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Stable Gene Expression: Genes carried on the iHAC are less susceptible to the position

effects and silencing that can affect integrated transgenes.

Controlled Copy Number: The iHAC is typically maintained as a single copy per cell,

providing a controlled and predictable level of gene expression.[1]

Safety Profile: The non-integrating nature of the iHAC minimizes the risk of oncogenesis

associated with insertional mutagenesis.

iHAC Vector Composition and Construction
The iHAC vector is built upon a human chromosome backbone, typically derived from a normal

human chromosome through telomere-associated chromosome fragmentation. This backbone

provides the essential elements for chromosome function, including a centromere for proper

segregation and telomeres for stability.

iHAC Vector Variants
Several iterations of the iHAC vector have been developed for specific applications, primarily in

the field of induced pluripotent stem cell (iPSC) generation.

iHAC1: This vector carries a duplicated expression cassette for the four Yamanaka

reprogramming factors: Oct4, Sox2, Klf4, and c-Myc. Each factor is under the control of a

CAG promoter and flanked by HS4 insulators to ensure robust and reliable expression.

iHAC2: An enhanced version of iHAC1, this vector includes the duplicated reprogramming

factor cassette and an additional cassette containing two more copies of Oct4 and a short

hairpin RNA (shRNA) against p53.[2] The inclusion of the p53 shRNA has been shown to

improve the efficiency of reprogramming.

iHAC/X53: This is a modified version of iHAC2 adapted for reprogramming human cells. It

carries expression cassettes for multiple copies of the four reprogramming factors (2 copies

each of Klf4, c-Myc, and Sox2, and 4 copies of Oct4), along with a human p53 shRNA

construct and a DsRed reporter gene.[3]
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Caption: Composition of different iHAC vector variants.

Experimental Protocols
The successful implementation of the iHAC vector system relies on a series of specialized

molecular and cell biology techniques.

iHAC Vector Construction
The construction of an iHAC vector is a multi-step process that involves the modification of a

parental HAC vector in a suitable host cell line, such as the chicken DT40 cell line which has a

high frequency of homologous recombination.

Detailed Protocol:
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Vector Design: Design targeting vectors containing the gene(s) of interest, selectable

markers, and homology arms corresponding to the desired insertion site on the parental

HAC.

Cell Culture: Culture the DT40 cells containing the parental HAC in appropriate media.

Transfection: Transfect the DT40 cells with the linearized targeting vector using

electroporation.

Selection: Select for successfully transfected cells using the appropriate antibiotic.

Screening: Screen for correctly targeted clones using PCR and Southern blotting.

Verification: Confirm the integrity and copy number of the modified iHAC vector using

Fluorescence In Situ Hybridization (FISH) and quantitative PCR (qPCR).[4][5][6]

Microcell-Mediated Chromosome Transfer (MMCT)
The transfer of the iHAC from the donor cell line (e.g., CHO or DT40) to the target recipient

cells is achieved through MMCT. An improved protocol has been developed that significantly

enhances the efficiency of this process.

Improved MMCT Protocol:[7][8]

Micronucleation: Treat the donor cells with a combination of TN-16 and griseofulvin to induce

the formation of micronuclei, where individual chromosomes are enclosed in a nuclear

membrane.

Microcell Formation: Treat the micronucleated cells with Latrunculin B to disrupt the actin

cytoskeleton, leading to the formation of microcells containing a single or a few

chromosomes.

Enucleation: Centrifuge the treated cells to separate the microcells from the main cell body.

Fusion: Fuse the isolated microcells with the recipient cells using polyethylene glycol (PEG)

or a viral fusogen.
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Selection: Select for recipient cells that have successfully incorporated the iHAC using a

selectable marker present on the vector.
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Caption: Workflow of the improved Microcell-Mediated Chromosome Transfer (MMCT)

protocol.

Quantitative Data and Performance
The performance of the iHAC vector system has been evaluated in various studies, with key

metrics including gene insertion efficiency, reprogramming efficiency, and vector stability.

Table 1: Gene Insertion and HAC Transfer Efficiency

Parameter Method Efficiency Reference

Gene Insertion
Cre-loxP

Recombination
10⁻³ - 10⁻⁵ [1]

Gene Insertion
VCre/VloxP and

SCre/SloxP
~10% [9]

HAC Transfer Original MMCT - [8]

HAC Transfer Improved MMCT
~10-fold higher than

original
[8]

Table 2: Reprogramming Efficiency of iHAC Vectors

Vector Target Cells
Reprogramming
Efficiency

Reference

iHAC1
Mouse Embryonic

Fibroblasts

Partial

Reprogramming
-

iHAC2
Mouse Embryonic

Fibroblasts

Efficient

Reprogramming
-

Retrovirus Human Cells 0.01 - 0.02% [10]

Sendai Virus Human Fibroblasts ~1% [10]
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Table 3: Stability of HAC in Human iPSCs

hiPSC/HAC Clone
HAC Retention
(after 2 weeks)

Daily Rate of HAC
Loss

Reference

#1 100% 0% [1]

#2 98% 0.14% [1]

#3 96% 0.29% [1]

#4 100% 0% [1]

Applications in Drug Development and Research
The unique features of the iHAC vector system make it a valuable tool for a range of

applications in biomedical research and drug development.

Generation of Integration-Free iPSCs
The iHAC system provides a robust method for generating iPSCs without the risk of genomic

integration of the reprogramming factors. The episomal iHAC can be spontaneously lost or

actively removed from the cells after reprogramming is complete, resulting in transgene-free

iPSCs that are suitable for clinical applications.
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Caption: Workflow for generating integration-free iPSCs using the iHAC vector system.

Gene Function Studies and Disease Modeling
The ability to deliver large genomic fragments makes the iHAC system ideal for studying gene

function in a native chromosomal context. It can be used to create humanized animal models

or cellular models of genetic diseases by introducing human genes into animal or human cells,

respectively.
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The Bi-HAC Vector System
A sophisticated extension of this technology is the bi-HAC vector system, which utilizes two

different HACs for transient and stable gene expression.[11] For example, a transient HAC (like

the tet-O HAC) can be used to deliver reprogramming factors, while a stable HAC (like the

21HAC) can carry a therapeutic gene for long-term expression.[11] This dual-vector approach

allows for the generation of therapeutically relevant cells from a patient's own somatic cells.

Transient Expression Stable Expression

tet-O HAC
(Reprogramming Factors)

MMCT of both HACs

21HAC
(Therapeutic Gene) Patient Somatic Cells

Reprogrammed and Gene-Corrected Cells

Removal of tet-O HAC
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Caption: The bi-HAC vector system for cell reprogramming and gene therapy.

Conclusion
The iHAC vector system offers a powerful and versatile platform for advanced gene delivery

and cell engineering. Its ability to carry large payloads, maintain episomal status, and provide
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stable, long-term gene expression makes it a superior choice for applications ranging from the

generation of safe and effective iPSCs to the development of novel gene therapies and

humanized disease models. As the technology continues to evolve, the iHAC system is poised

to play an increasingly important role in the future of regenerative medicine and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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